molecular formula C13H8N2O2 B14643262 2-(Furan-2-yl)quinazoline-4-carbaldehyde CAS No. 55276-56-7

2-(Furan-2-yl)quinazoline-4-carbaldehyde

Cat. No.: B14643262
CAS No.: 55276-56-7
M. Wt: 224.21 g/mol
InChI Key: QPLGYBIMGXQHNX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)quinazoline-4-carbaldehyde is an organic compound that belongs to the class of quinazoline derivatives It features a quinazoline core substituted with a furan ring at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)quinazoline-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with DMF and POCl3 to form furan-2-carbaldehyde . This intermediate can then be coupled with 2-aminobenzamide in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)quinazoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(Furan-2-yl)quinazoline-4-carboxylic acid.

    Reduction: 2-(Furan-2-yl)quinazoline-4-methanol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)quinazoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-4-carbaldehyde: Lacks the furan ring, which may result in different chemical and biological properties.

    2-(Furan-2-yl)benzaldehyde:

    2-(Furan-2-yl)quinazoline: Lacks the aldehyde group, which may influence its chemical behavior and biological activity.

Uniqueness

2-(Furan-2-yl)quinazoline-4-carbaldehyde is unique due to the presence of both the furan ring and the aldehyde group on the quinazoline core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

55276-56-7

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-(furan-2-yl)quinazoline-4-carbaldehyde

InChI

InChI=1S/C13H8N2O2/c16-8-11-9-4-1-2-5-10(9)14-13(15-11)12-6-3-7-17-12/h1-8H

InChI Key

QPLGYBIMGXQHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)C=O

Origin of Product

United States

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